Aurora kinase inhibitor-12

Molecular Docking Computational Chemistry Lead Identification

Researchers require validated chemical probes to accurately benchmark aurora kinase inhibition. Substituting analogs risks invalidating SAR studies due to significant docking score variability. Aurora kinase inhibitor-12 (Compound 1a) solves this: - Highest docking score (-9.67 kcal/mol) among its 2-amino thiazole series - 100 ns MD simulation confirms stable binding with 1MQ4 target - 'Excellent ADMET properties' for in vitro validation studies - Molecular weight: 618.52 g/mol, formula: C28H20BrN5O3S2 Ideal for kinase activity assays, SAR baseline establishment, and ADMET model validation.

Molecular Formula C28H20BrN5O3S2
Molecular Weight 618.5 g/mol
Cat. No. B12380623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora kinase inhibitor-12
Molecular FormulaC28H20BrN5O3S2
Molecular Weight618.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3O)C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br
InChIInChI=1S/C28H20BrN5O3S2/c29-20-12-10-17(11-13-20)24-25(31-16-39-24)33-23(36)15-30-28(38)34-26(18-6-2-1-3-7-18)32-21(27(34)37)14-19-8-4-5-9-22(19)35/h1-14,16,35H,15H2,(H,30,38)(H,33,36)/b21-14-
InChIKeyXFGIJDSXMISXTJ-STZFKDTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurora Kinase Inhibitor-12: Core Properties & Procurement


Aurora kinase inhibitor-12, also designated as Compound 1a, is a small-molecule 2-amino thiazole derivative computationally identified and designed through a QSAR, molecular docking, and molecular dynamics simulation study targeting the Aurora kinase enzyme (PDB: 1MQ4). This compound was selected from a designed library of 30 derivatives (series 1a–6e) based on its superior in silico binding affinity [1]. It is available for research procurement as a powder with a molecular formula of C28H20BrN5O3S2 and a molecular weight of 618.52 g/mol .

Computational hit for aurora kinase (1MQ4) target engagement modeling
2-Amino thiazole derivative probe for kinase selectivity profiling
Prioritized candidate for in vitro SAR baseline establishment

Aurora Kinase Inhibitor-12: Substitution Risks with Analogs


Substitution of Aurora kinase inhibitor-12 with other commercially available Aurora kinase inhibitors is not scientifically interchangeable without risking experimental integrity. The compound's identity as a computationally prioritized lead from a novel 2-amino thiazole chemical series distinguishes it from established chemotypes like pyrazolo-quinazolines (e.g., VX-680) or benzazepines (e.g., MLN8237). While many Aurora inhibitors are characterized by their experimental IC50 values, the selection of Compound 1a is predicated on a unique in silico binding profile to the Aurora-A kinase (PDB: 1MQ4), exhibiting a superior docking score compared to 29 other rationally designed analogs within its own proprietary library [1]. Substituting with a generic Aurora inhibitor would introduce an unknown chemotype with unverified binding orientation, potentially confounding structure-activity relationship (SAR) studies or target engagement assays where the specific 2-amino thiazole scaffold and its predicted interactions are critical variables.

This Product
Similar Analogs (e.g., 2a, 3e)
Reported top docking score in series
Docking score context may differ significantly
Favorable predicted ADMET profile
Predicted ADMET properties may not transfer
Unique MD simulation stability verification
Binding stability context absent for other analogs

Aurora Kinase Inhibitor-12: Computational Evidence & Differentiation


Superior Docking Score for Aurora Kinase (1MQ4)

In a head-to-head in silico comparison of 30 designed 2-amino thiazole derivatives (series 1a–6e) using AutoDock v4.2.6 against the Aurora kinase A protein (PDB: 1MQ4), Compound 1a demonstrated the highest binding affinity among the entire library [1]. The quantified docking score of -9.67 kcal/mol surpasses that of other top compounds within the same study, such as compound 2a, 3e, 4d, 5d, and 6d, which were also noted to have 'excellent binding interactions' but with unquantified, lower scores [1].

Docking Score (1MQ4)
Head-to-head
-9.67 kcal/mol
Highest among 30 designed compounds
Supports target engagement modeling prioritization
In silico prediction; wet-lab validation needed
Molecular Docking Computational Chemistry Lead Identification

Favorable ADMET Profile for Lead Optimization

Compound 1a was subjected to in silico ADMET prediction and was reported to exhibit 'excellent ADMET properties' [1]. While specific numeric values for parameters like Caco-2 permeability, CYP inhibition, or hERG liability were not published in the main text for this compound, the designation as 'excellent' within the context of a computational drug design study implies it passed pre-defined in silico filters for drug-likeness that other designed analogs in the series may not have [1].

Predicted ADMET Profile
Class-level
Designated "excellent" by study
Qualitative statement; numerical predictions absent
Reported favorable ADMET prediction context; data to verify
Abstract-level source; full prediction values unavailable
ADMET Drug-Likeness In Silico Prediction

Stable Binding in Molecular Dynamics Simulation

The 2-amino thiazole core of Compound 1a represents a distinct chemotype compared to the majority of clinically evaluated or research-grade Aurora kinase inhibitors, which are often based on pyrazole, quinazoline, or benzazepine scaffolds. While this is a qualitative differentiation, the specific 4-bromophenyl substitution at the 5-position of the thiazole ring was intentionally designed to enhance hydrophobic interactions with the Aurora kinase enzyme, a rationale supported by the molecular docking results [1].

MD Simulation Stability
Reported
Stable complex over 100 ns trajectory
RMSD, RMSF, RoG, MM-GBSA verification
Reported binding stability context supports modeling validation
Unique validation; other analogs not assessed
Chemoinformatics Scaffold Analysis SAR

Aurora Kinase Inhibitor-12: Procurement-Driven Applications


Lead Compound for In Vitro Kinase Inhibition Assays

Compound 1a is the optimal procurement choice for research groups aiming to experimentally validate the predictive accuracy of the QSAR and molecular docking models described in the ACS Omega study [1]. Its selection as the top-scoring hit in the in silico analysis makes it the primary compound for in vitro testing to confirm the predicted binding affinity and to establish a baseline for the entire 2-amino thiazole series.

Benchmark for Molecular Modeling & SBDD

As a representative of a novel 2-amino thiazole chemotype with a computationally favorable binding profile, Compound 1a serves as a foundational lead for synthetic medicinal chemistry efforts. Researchers can procure this compound to initiate structure-activity relationship (SAR) studies, exploring modifications around the core scaffold to improve potency, selectivity, or physicochemical properties, thereby leveraging a unique chemical space distinct from classic Aurora inhibitors [1].

Reference for Correlating In Silico ADMET with Experiments

The predicted binding mode and affinity of Compound 1a to Aurora kinase A (PDB: 1MQ4) provide a rational basis for developing biophysical assays, such as surface plasmon resonance (SPR) or thermal shift assays [1]. Procurement of Compound 1a allows researchers to establish a positive control or reference compound for screening other novel Aurora inhibitors or for studying the dynamics of inhibitor binding to this specific protein conformation.

Computational Chemistry and Molecular Modeling Benchmarking

Given that Compound 1a's discovery and prioritization were entirely computational, it is an ideal candidate for benchmarking new or existing molecular docking, molecular dynamics, or free energy perturbation (FEP) methods against Aurora kinase targets. Its well-defined docking score and the availability of the target structure (1MQ4) make it a valuable tool for computational chemistry groups focused on method development and validation [1].

Application
Selection Property
Validation Focus
Kinase inhibition assay prioritization
Docking score context
Biochemical target engagement confirmation
Computational modeling reference
MD simulation stability context
Docking parameter and scoring function refinement
In silico ADMET model calibration
Reported favorable ADMET profile
Experimental ADME assay correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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